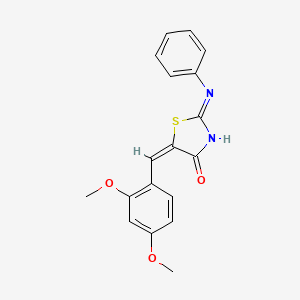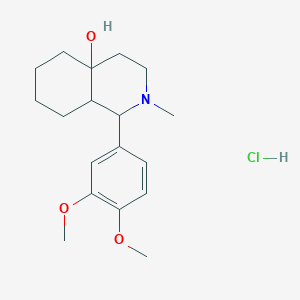
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DMPT, is a thiazolidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. DMPT has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been reported that 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. Activation of the Nrf2-ARE pathway leads to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is also stable under various conditions and can be stored for a long time without significant degradation. However, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one also has poor bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. However, there is still much to be explored regarding its mechanism of action and potential therapeutic applications. Future research should focus on investigating the molecular targets of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one and its effects on various cellular signaling pathways. Additionally, the development of new formulations and delivery methods may improve the bioavailability and effectiveness of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in vivo. Overall, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one holds great potential for scientific research and therapeutic applications.
Synthesemethoden
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using a simple and efficient method. The first step involves the reaction of 2,4-dimethoxybenzaldehyde and phenylhydrazine to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with thiosemicarbazide in the presence of acetic acid to yield 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. The overall yield of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one using this method is around 70%.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which makes it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTFLEBAIZPAMB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)
![2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6040889.png)
![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)

![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)
![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)


![4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline](/img/structure/B6040975.png)
